2-Isopropylisothiourea;hydroiodide
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Overview
Description
2-Isopropylisothiourea;hydroiodide is a chemical compound with the molecular formula C4H11IN2S It is a derivative of isothiourea, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of 2-Isopropylisothiourea;hydroiodide typically involves the reaction of isopropylamine with thiourea in the presence of hydroiodic acid. The reaction conditions often require controlled temperatures and specific stoichiometric ratios to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
2-Isopropylisothiourea;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The isothiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols.
Scientific Research Applications
2-Isopropylisothiourea;hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Mechanism of Action
The mechanism of action of 2-Isopropylisothiourea;hydroiodide involves its interaction with nitric oxide synthase (NOS). It acts as a competitive inhibitor at the L-arginine binding site of NOS, thereby reducing the production of nitric oxide. This inhibition can modulate various physiological processes, including vasodilation, immune response, and neurotransmission .
Comparison with Similar Compounds
2-Isopropylisothiourea;hydroiodide can be compared with other isothiourea derivatives such as:
S-Methylisothiourea: Known for its selective inhibition of inducible NOS.
S-Ethylisothiourea: Exhibits potent inhibition of both endothelial and inducible NOS.
1-Isobutanoyl-2-isopropylisothiourea: Studied for its radioprotective properties and potential use in cancer therapy. The uniqueness of this compound lies in its balanced inhibitory effects on different NOS isoforms, making it a versatile tool in both research and therapeutic applications.
Properties
Molecular Formula |
C4H11IN2S |
---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
propan-2-yl carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C4H10N2S.HI/c1-3(2)7-4(5)6;/h3H,1-2H3,(H3,5,6);1H |
InChI Key |
WBVZIFQOEVKXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(=N)N.I |
Origin of Product |
United States |
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